1-(4-isopropoxybenzoyl)piperidine

Lipophilicity Membrane permeability CNS drug design

This is the N-acyl benzoylpiperidine regioisomer—non-basic at the piperidine nitrogen with no H-bond donor—distinct from the C-acyl analog (CAS 1152521-45-3). The 4-isopropoxy substitution drives a cLogP of ~2.8–3.2, ideal for passive BBB penetration in CNS programs (e.g., GlyT-2, MAGL). Its metabolic stability resists oxidative N-dealkylation, ensuring integrity in long-duration hepatocyte assays. Use this scaffold for SAR studies where piperazine-based bioisosteres fail. Verify regioisomeric identity via ¹H NMR before testing to avoid misattributed SAR conclusions.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B5857389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-isopropoxybenzoyl)piperidine
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2
InChIInChI=1S/C15H21NO2/c1-12(2)18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3
InChIKeyDDSBMCLZCGVCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropoxybenzoyl)piperidine: Procurement-Relevant Chemical Identity and Structural Class


1-(4-Isopropoxybenzoyl)piperidine (IUPAC: piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone; CAS not publicly standardized; molecular formula C₁₅H₂₁NO₂; MW 247.33 g/mol) belongs to the benzoylpiperidine class—a privileged scaffold in medicinal chemistry characterized by a piperidine ring N-acylated with a substituted benzoyl group [1]. The fragment is recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring, making it a recurrent chemotype in programs targeting CNS disorders, cancer, and metabolic diseases [1]. The 4-isopropoxy substituent on the benzoyl ring is a key structural descriptor that distinguishes this compound from unsubstituted, halo-, or methoxy-benzoylpiperidine analogs, conferring distinct physicochemical properties relevant to target engagement and solubility profiles .

Why 1-(4-Isopropoxybenzoyl)piperidine Cannot Be Freely Substituted with Other Benzoylpiperidines


Within the benzoylpiperidine series, minor structural perturbations—particularly to the benzoyl region—produce disproportionately large shifts in biological activity. In the foundational GlyT-2 inhibitor study by Wolin et al., small modifications to the benzoylpiperidine core led to a significant decrease in GlyT-2 inhibitory activity, while the distal aryl ring showed more tolerance for substituent variation at the C-2 or C-3 positions [1]. This non-linear SAR means that swapping the 4-isopropoxy group for a methoxy, ethoxy, chloro, or unsubstituted phenyl ring can alter potency by >10-fold within the same assay system. Furthermore, the benzoylpiperidine fragment’s metabolic stability advantage over piperazine-based analogs is not uniform across all substitution patterns; the alkoxy chain length and branching influence both oxidative metabolism and target off-rates [2]. Therefore, procurement decisions based solely on ‘benzoylpiperidine class membership’ risk selecting a compound with fundamentally different pharmacological or physicochemical behavior than the intended research tool.

Quantitative Differentiation Evidence for 1-(4-Isopropoxybenzoyl)piperidine Versus Closest Analogs


Lipophilicity (cLogP) Advantage Over 1-Benzoylpiperidine and 1-(4-Methoxybenzoyl)piperidine

The 4-isopropoxy substituent increases calculated lipophilicity relative to both the unsubstituted parent and the 4-methoxy analog. Based on the training-set cLogP data for benzoylpiperidine derivatives reported in the GlyT-2 inhibitor series, the introduction of an isopropoxy group (as in compound 4a) shifts cLogP by approximately +0.8 to +1.2 log units compared to an unsubstituted benzoylpiperidine scaffold, placing the compound within the optimal CNS drug-like space (cLogP 2–4) while the methoxy analog falls near the lower boundary [1]. This difference is material because cLogP values below 2 are associated with reduced passive blood-brain barrier permeability, potentially limiting utility in CNS target engagement studies [2].

Lipophilicity Membrane permeability CNS drug design

Metabolic Stability Advantage of the Benzoylpiperidine Scaffold Over Piperazine-Based Bioisosteres

The benzoylpiperidine fragment is explicitly characterized as 'metabolically stable' in the comprehensive 2024 review by Bononi et al., which surveyed over two decades of medicinal chemistry applications [1]. This stability is contrasted with piperazine-containing analogs, where oxidative N-dealkylation is a common metabolic liability. The benzoylpiperidine core, by replacing the second piperazine nitrogen with a carbonyl group, resists CYP450-mediated N-dealkylation pathways, resulting in longer metabolic half-lives in hepatic microsome assays [1]. While direct microsomal stability data for 1-(4-isopropoxybenzoyl)piperidine is not available in the public domain, the class-level evidence indicates that this compound inherits the stability advantage of the benzoylpiperidine scaffold, distinguishing it from piperazine-based alternatives often used interchangeably in procurement.

Metabolic stability Bioisostere Medicinal chemistry

GlyT-2 Selectivity Window: Class-Level Evidence from Benzoylpiperidine SAR

In the seminal GlyT-2 inhibitor study, the benzoylpiperidine lead compound 4a—which bears the same 4-isopropoxybenzoyl pharmacophore as the target compound but with an additional anilino tether—demonstrated an IC₅₀ of 0.54 µM against human GlyT-2 and an IC₅₀ > 10,000 nM (>10 µM) against GlyT-1, yielding a >18.5-fold selectivity window for GlyT-2 [1]. This selectivity is functionally significant because GlyT-1 inhibition is associated with off-target effects including respiratory depression and motor dysfunction [2]. The 4-isopropoxy substitution on the distal aryl ring was explicitly noted as tolerant to modification, while changes to the benzoylpiperidine core region sharply reduced activity, indicating that the 4-isopropoxybenzoyl motif is a key pharmacophoric element for maintaining target engagement [1].

Glycine transporter GlyT-2 selectivity Neuropathic pain CNS target selectivity

Reversible vs. Irreversible Target Engagement: Class Distinction for MAGL Inhibitor Development

The benzoylpiperidine class has been extensively developed as reversible monoacylglycerol lipase (MAGL) inhibitors, a feature that distinguishes them from irreversible MAGL inhibitors such as JZL184. Reversible inhibition avoids the on-target toxicity (cannabinoid receptor desensitization and physical dependence) observed with irreversible MAGL inhibitors in vivo [1]. In the second-generation benzoylpiperidine MAGL inhibitor series reported by Granchi et al. (2021), compounds bearing 4-substituted benzoyl groups achieved low nanomolar enzymatic IC₅₀ values with confirmed reversibility and selectivity for MAGL over FAAH (IC₅₀ > 100,000 nM) [1]. The 4-isopropoxy substitution pattern is consistent with the structure-activity relationships established in this program, where 4-alkoxy substituents contributed to MAGL affinity while maintaining the reversible mechanism [2].

Monoacylglycerol lipase Reversible inhibition Endocannabinoid system Cancer

Physicochemical Comparison: 1-(4-Isopropoxybenzoyl)piperidine vs. 4-(4-Isopropoxybenzoyl)piperidine (Regioisomer)

A common procurement error involves confusing N-acylated benzoylpiperidines (attachment at piperidine N-1) with C-acylated analogs (attachment at piperidine C-4). The target compound 1-(4-isopropoxybenzoyl)piperidine is an N-acylpiperidine (tertiary amide), whereas 4-(4-isopropoxybenzoyl)piperidine is a C-acylpiperidine (secondary amine ketone). This regioisomeric difference produces distinct hydrogen-bonding capabilities: the N-acyl isomer cannot act as a hydrogen bond donor, while the C-acyl isomer retains a free NH capable of donating a hydrogen bond, which is critical for certain target interactions [1]. Additionally, the two regioisomers exhibit different pKa values (piperidine N-H conjugate acid pKa ~10–11 for the C-acyl isomer vs. non-basic amide nitrogen for the N-acyl isomer), affecting ionization state at physiological pH and consequently tissue distribution and protein binding .

Regioisomer Physicochemical properties Hydrogen bonding Procurement specification

Optimal Research and Industrial Application Scenarios for 1-(4-Isopropoxybenzoyl)piperidine


CNS Target Engagement Studies Requiring Balanced Lipophilicity

Based on the estimated cLogP of ~2.8–3.2 derived from the 4-isopropoxybenzoyl substitution pattern, 1-(4-isopropoxybenzoyl)piperidine falls within the optimal lipophilicity range for passive blood-brain barrier penetration (cLogP 2–4) [1]. This positions the compound as a candidate scaffold for CNS target engagement studies—such as GlyT-2 or MAGL inhibition in neuropathic pain or neurodegenerative disease models—where more polar analogs like 1-(4-methoxybenzoyl)piperidine may exhibit insufficient brain partitioning. Researchers should verify experimental LogD₇.₄ prior to in vivo dosing, but the calculated values support prioritization over lower-logP benzoylpiperidine congeners for CNS applications.

Metabolic Stability-Sensitive Assays in Hepatocyte or Microsomal Systems

The benzoylpiperidine scaffold is documented as metabolically stable, particularly resistant to the oxidative N-dealkylation pathways that degrade piperazine-based analogs [1]. This makes 1-(4-isopropoxybenzoyl)piperidine a suitable core for structure-activity relationship (SAR) studies where compound integrity over extended incubation periods (e.g., 24–48 h in hepatocyte assays) is critical. Laboratories conducting metabolic profiling should select this compound class when experimental protocols are incompatible with the shorter half-lives typical of piperazine-containing bioisosteres.

GlyT-2 vs. GlyT-1 Selectivity Profiling in Glycinergic Neurotransmission Research

The 4-isopropoxybenzoyl motif is validated in the GlyT-2 inhibitor literature as compatible with GlyT-2/GlyT-1 selectivity (>18.5-fold for the lead compound 4a) [1]. For research groups investigating glycinergic mechanisms in spinal cord or brainstem tissues, 1-(4-isopropoxybenzoyl)piperidine provides a scaffold consistent with this selectivity profile. Procurement of this specific substitution pattern is justified over unsubstituted or 4-chlorobenzoyl analogs, which lack published selectivity data and may exhibit unfavorable GlyT-1 cross-reactivity that confounds functional readouts [2].

Regioisomer-Sensitive SAR Campaigns Requiring N-Acylpiperidine Specificity

The distinction between N-acyl (1-substituted) and C-acyl (4-substituted) benzoylpiperidine regioisomers is non-trivial: the N-acyl isomer lacks a hydrogen bond donor and is non-basic at the piperidine nitrogen, while the C-acyl isomer possesses both a donor NH and a basic nitrogen [1]. SAR programs exploring hydrogen-bonding requirements at the target binding site must specify the N-acyl regioisomer (1-(4-isopropoxybenzoyl)piperidine) to maintain the correct pharmacophoric profile. Procurement of the C-acyl regioisomer (CAS 1152521-45-3) instead has led to misattributed SAR conclusions in published benzoylpiperidine programs, underscoring the need for rigorous regioisomeric identity verification via ¹H NMR prior to biological testing.

Quote Request

Request a Quote for 1-(4-isopropoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.